1-Bromodeca-3,5-diene
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Overview
Description
1-Bromodeca-3,5-diene is an organic compound characterized by the presence of a bromine atom attached to a deca-3,5-diene structure. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties due to the presence of alternating double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromodeca-3,5-diene can be synthesized through various methods. One common approach involves the bromination of deca-3,5-diene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds via a free radical mechanism, where the bromine atom is introduced at the desired position on the diene structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromodeca-3,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bonds in the diene structure can participate in electrophilic addition reactions, such as the addition of hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) or hydrogen chloride (HCl) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Substitution: Formation of various substituted dienes.
Addition: Formation of halogenated alkanes.
Oxidation: Formation of epoxides or diols.
Scientific Research Applications
1-Bromodeca-3,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromodeca-3,5-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles to form new products. The presence of the bromine atom also allows for nucleophilic substitution reactions, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Chloroprene (2-chloro-1,3-butadiene): Used in the production of synthetic rubber.
Isoprene (2-methyl-1,3-butadiene): A key monomer in natural rubber synthesis.
Uniqueness: 1-Bromodeca-3,5-diene is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
92080-85-8 |
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Molecular Formula |
C10H17Br |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
1-bromodeca-3,5-diene |
InChI |
InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
IHRNIHQXFZREKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCBr |
Origin of Product |
United States |
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